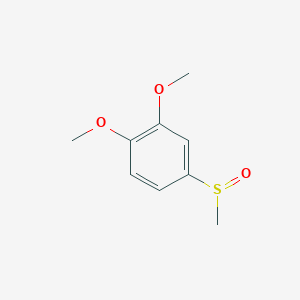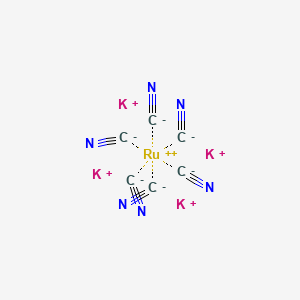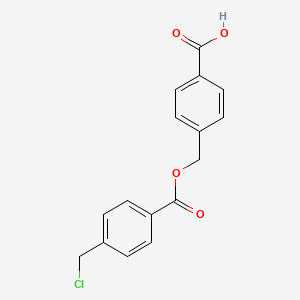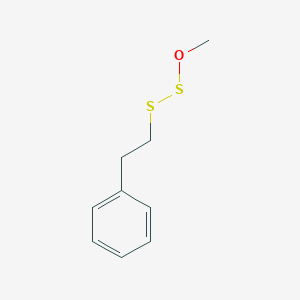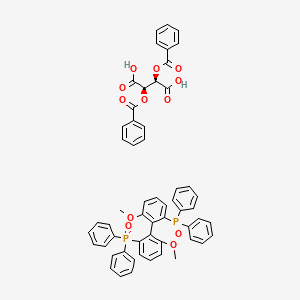
3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-4-fluorobenzoic acid as a starting material . This compound can be further reacted with appropriate reagents to introduce the butanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to ensure the desired product’s purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that are crucial for cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
Uniqueness
3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H12BrFO2 |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
3-(2-bromo-4-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,6-10(14)15)8-4-3-7(13)5-9(8)12/h3-5H,6H2,1-2H3,(H,14,15) |
Clé InChI |
BOZPQETZXYGFQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)O)C1=C(C=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


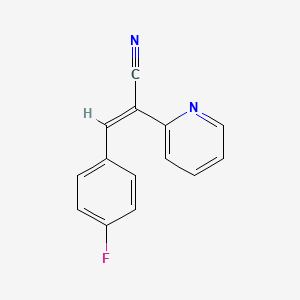
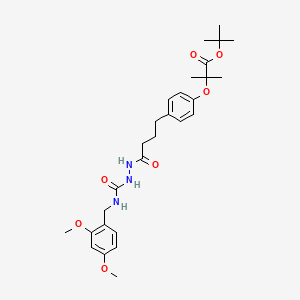
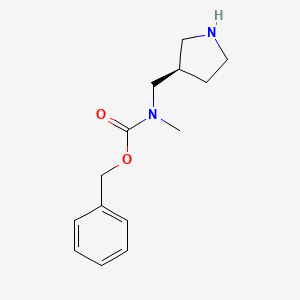
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)


